molecular formula C29H28N4O4S B2997841 4-((2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 1115323-78-8

4-((2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Cat. No.: B2997841
CAS No.: 1115323-78-8
M. Wt: 528.63
InChI Key: SDCHRDDRROBJMC-UHFFFAOYSA-N
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Description

4-((2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a quinazolinone derivative characterized by a thioether-linked acetamide group and a benzamide substituent. The quinazolinone core (4-oxoquinazolin-3(4H)-yl) serves as a central pharmacophore, common in bioactive molecules targeting enzymes like kinases or carbonic anhydrases . The thioether bridge (-S-) connects the quinazolinone to a 2-oxoethylacetamide moiety with a 4-acetylphenyl group, while a methylene (-CH2-) group links the core to an N-propyl-substituted benzamide.

Synthesis likely follows routes analogous to those in , where 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide reacts with α-halogenated acetamides (e.g., 2-chloro-N-(4-acetylphenyl)acetamide) under basic conditions to form the thioether bond . Characterization via NMR and MS would confirm the structure, as seen in related compounds (e.g., IR bands for C=O at ~1660–1680 cm⁻¹ and absence of S-H stretches at ~2500–2600 cm⁻¹) .

Properties

IUPAC Name

4-[[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4S/c1-3-16-30-27(36)22-10-8-20(9-11-22)17-33-28(37)24-6-4-5-7-25(24)32-29(33)38-18-26(35)31-23-14-12-21(13-15-23)19(2)34/h4-15H,3,16-18H2,1-2H3,(H,30,36)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCHRDDRROBJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N6O3SC_{25}H_{24}N_{6}O_{3}S, with a molecular weight of approximately 488.57 g/mol. The structure features a quinazoline core, which is known for various biological activities, including anticancer and antimicrobial properties. The presence of the acetylphenyl and propylbenzamide groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Inhibition of Carbonic Anhydrase (CA) :
    • A study evaluated a series of quinazoline derivatives for their inhibitory action against human carbonic anhydrase isoforms (I, II, IX, and XII). The results demonstrated that modifications to the thioether linkage significantly influenced the inhibitory potency of these compounds on CA enzymes, suggesting that the thioether moiety plays a crucial role in enhancing lipophilicity and enzyme interaction .
  • Tyrosinase Inhibition :
    • Another study focused on the synthesis of derivatives related to the compound, assessing their tyrosinase inhibitory kinetics. The most potent derivatives exhibited significant enzyme inhibition, with kinetic studies revealing both reversible and irreversible inhibition mechanisms. Computational docking studies indicated favorable binding interactions with the active site of tyrosinase .
  • Anticancer Activity :
    • The cytotoxicity of related compounds was tested against murine melanoma (B16F10) cells. The findings indicated that certain derivatives exhibited notable anticancer activity, suggesting that structural modifications could enhance their therapeutic efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that specific substitutions on the quinazoline ring and the linking groups significantly affect biological activity. For instance:

  • Thioether Linkage : Enhances lipophilicity and may improve binding affinity to target enzymes.
  • Acetyl Group : Contributes to the overall stability and solubility of the compound.
  • Alkyl Substituents : Variations in alkyl chain length (e.g., propyl vs. isopropyl) can influence pharmacokinetic properties and biological efficacy.

Case Studies

  • Inhibitory Action Against CA Isoforms :
    • A series of synthesized compounds were tested for their inhibitory effects on CA isoforms, revealing IC50 values in the micromolar range for several derivatives. The study concluded that structural modifications could lead to selective inhibition profiles .
  • Cytotoxicity Testing :
    • In vitro studies demonstrated that certain derivatives showed IC50 values lower than standard chemotherapeutic agents against melanoma cell lines, indicating promising anticancer potential .

Comparison with Similar Compounds

Key Observations :

  • Core Flexibility: The quinazolinone core is versatile, accommodating sulfonamide (e.g., compound 23), benzamide (target compound), or phenyl groups (e.g., derivatives). Triazolopyridazine cores () show similar modularity.
  • Thioether Linkage : A common motif for introducing sulfur-based substituents, synthesized via nucleophilic substitution (e.g., K2CO3/acetone conditions in ) .
  • Bioactive Substituents : Acetamide groups (as in the target compound) are associated with anti-inflammatory activity in , while sulfonamides () often target carbonic anhydrases .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight Melting Point (°C) Key Spectral Features (IR/NMR) Reference
4-((2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide ~529.6* Not reported Expected: C=O stretch at ~1670 cm⁻¹ (quinazolinone/acetamide), S-C at ~1250 cm⁻¹
4-(2-(2-((2-(2-(1-(4-Chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (23) ~631.1 278–280 NMR: δ 7.8–8.2 (quinazolinone H), δ 2.5 (CH2-S); MS: m/z 631 [M+H]+
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide ~324.3 Not reported IR: 1665 cm⁻¹ (C=O); NMR: δ 1.2 (CH3), δ 3.4 (CH2-NH)
2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide 415.44 Not reported MS: m/z 415 [M+H]+; NMR: δ 3.8 (OCH3), δ 2.4 (CH3-C6H4)

Notes:

  • The target compound’s molecular weight is estimated based on its formula.
  • Melting points correlate with crystallinity; sulfonamide derivatives (e.g., compound 23) exhibit higher melting points (~278–300°C) compared to benzamides .
  • Spectral data (e.g., absence of S-H stretches in IR) confirm thione tautomerism in quinazolinones .

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